4-((E)-{[[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)amino](oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothienyl group, a cyano group, and a dichlorobenzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Benzothienyl Intermediate: The initial step involves the synthesis of the 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-ylamine. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Acetylation: The benzothienyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetylated product.
Hydrazonation: The acetylated product undergoes a reaction with hydrazine hydrate to form the hydrazone derivative.
Condensation Reaction: The hydrazone derivative is then reacted with 2-ethoxybenzaldehyde under acidic conditions to form the final product.
Esterification: The final step involves esterification with 2,4-dichlorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothienyl and ethoxyphenyl moieties.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
The compound could have potential therapeutic applications, particularly if it exhibits activity against specific biological targets. Research could focus on its efficacy and safety as a pharmaceutical agent.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for specialized industrial processes.
Mechanism of Action
The mechanism by which 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)phenoxyacetic acid
- 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
477732-17-5 |
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Molecular Formula |
C27H22Cl2N4O5S |
Molecular Weight |
585.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H22Cl2N4O5S/c1-2-37-22-11-15(7-10-21(22)38-27(36)18-9-8-16(28)12-20(18)29)14-31-33-25(35)24(34)32-26-19(13-30)17-5-3-4-6-23(17)39-26/h7-12,14H,2-6H2,1H3,(H,32,34)(H,33,35)/b31-14+ |
InChI Key |
CPXPDYKXXBPKSH-XAZZYMPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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